molecular formula C22H16N2O4 B4929872 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide

Cat. No. B4929872
M. Wt: 372.4 g/mol
InChI Key: QUXNAZNALBIOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIQ and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of BPIQ involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. BPIQ has also been found to inhibit the expression of various proteins involved in cancer cell growth and survival, including Cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of cell migration and invasion, and the suppression of angiogenesis. BPIQ has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using BPIQ in lab experiments include its high purity, stability, and potency. BPIQ is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BPIQ in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the research and development of BPIQ. These include the exploration of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and safety profile of BPIQ. Additionally, the development of novel drug delivery systems for BPIQ could enhance its efficacy and reduce its potential toxicity. Overall, BPIQ has shown promising results in scientific research, and further studies are warranted to explore its full potential.

Synthesis Methods

The synthesis of BPIQ involves the reaction between 2-phenoxyacetic acid and 4-(4-hydroxyphenyl)-3,1-benzoxazin-2-one in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with N-(4-aminophenyl) acetamide to obtain BPIQ. This method produces a high yield of BPIQ with a purity of over 99%.

Scientific Research Applications

BPIQ has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPIQ has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes BPIQ a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-20(14-27-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)28-21/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNAZNALBIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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